molecular formula C11H16ClNO B2894071 (1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride CAS No. 1821815-45-5

(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No. B2894071
CAS RN: 1821815-45-5
M. Wt: 213.71
InChI Key: SOFBAOKUDDCXEF-VZXYPILPSA-N
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Description

“(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1807940-00-6 . It is stored at room temperature and appears as a powder . The compound’s IUPAC name is “(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride” and its InChI Code is "1S/C11H15NO.ClH/c1-2-13-9-5-3-4-8 (6-9)10-7-11 (10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11+;/m0./s1" .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analgesic Agents : A study by Epstein et al. (1981) discusses the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, including compounds structurally related to (1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride, as a new series of nonnarcotic analgesic agents. They describe the synthesis process and the analgesic potency of these compounds in various assays (Epstein et al., 1981).

  • Biocatalytic Synthesis for Anti-Thrombotic Agents : Hugentobler et al. (2016) explored biocatalytic routes for synthesizing key building blocks for anti-thrombotic agents like Ticagrelor, which involve cyclopropyl amines similar to the compound (Hugentobler et al., 2016).

  • Formation of Cyclopropyl Amines : Kadikova et al. (2015) describe a method for forming cyclopropyl amines, including compounds structurally related to (1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride. Their work demonstrates the advantage of using aluminum carbenoids for the preparation of such compounds (Kadikova et al., 2015).

Pharmacological Applications

  • Use in Neurokinin-1 Receptor Antagonists : Jiang et al. (2009) discuss the development of hydroisoindoline-based neurokinin-1 (NK1) receptor antagonists, mentioning compounds structurally similar to the subject compound. These antagonists have potential applications in managing nausea and vomiting (Jiang et al., 2009).

  • Synthesis of Serotonin/Norepinephrine Reuptake Inhibitors : Lifchits and Charette (2008) describe a methodology involving the Lewis acid-catalyzed ring-opening of activated cyclopropanes, including compounds related to (1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride. This method was applied in synthesizing dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-4-8(6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFBAOKUDDCXEF-VZXYPILPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)[C@@H]2C[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride

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